Literature review of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one biological activities
Literature review of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one biological activities
An In-Depth Technical Guide to the Biological Activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Introduction: The Versatile 1,5-Benzothiazepine Scaffold
The 1,5-benzothiazepine core, a seven-membered heterocyclic ring system containing nitrogen and sulfur fused to a benzene ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[1][3] The structural versatility of this nucleus allows for extensive chemical modification, leading to a wide array of compounds with diverse therapeutic applications.
Clinically successful drugs such as Diltiazem, a calcium channel blocker for cardiovascular diseases, and Quetiapine, an atypical antipsychotic for CNS disorders, feature the 1,5-benzothiazepine framework, underscoring its importance in drug discovery.[1][4][5] This guide provides a comprehensive literature review of the multifaceted biological activities of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives, focusing on their anticancer, antimicrobial, cardiovascular, and neuroprotective properties. We will delve into mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for their evaluation.
Core Synthesis Strategy: Cyclocondensation Pathway
The most prevalent and efficient method for synthesizing the 2,3-dihydro-1,5-benzothiazepine core involves the cyclocondensation reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, commonly known as chalcones.[6][7] This reaction can be catalyzed by either acids or bases and has been adapted for green chemistry approaches using microwave irradiation or novel catalysts like H-ferrierite zeolite and PEG-400 to improve yields and reduce reaction times.[5][8][9]
The general mechanism proceeds through a Michael addition of the thiol group of 2-aminothiophenol to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final seven-membered heterocyclic ring.[5]
Caption: General workflow for the synthesis of the 1,5-benzothiazepine core.
Anticancer Activity
Derivatives of the 1,5-benzothiazepine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including liver (HepG2), prostate (DU-145), breast (MCF-7), and colon (HT-29) cancer.[8][10]
Mechanism of Action and Structure-Activity Relationship (SAR)
The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Several studies have identified Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as a potential target.[10] In silico molecular docking studies have further suggested that these compounds can bind to other crucial proteins like human adenosine kinase and mitogen-activated protein kinase 1.[8][11]
A consistent theme in the SAR for anticancer activity is the significant enhancement of potency by halogen substitutions on the phenyl ring at the 2-position of the benzothiazepine core.[8][11] For instance, compounds with chloro- or fluoro-substituents often exhibit lower IC50 values compared to their unsubstituted counterparts.[8]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of representative 1,5-benzothiazepine derivatives against various cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | 4'-Chloro-phenyl | HepG2 (Liver) | 3.29 ± 0.15 | [8][11] |
| 2f | 4'-Fluoro-phenyl | DU-145 (Prostate) | 17.51 ± 0.13 | [8] |
| 2j | 2',4'-Dichloro-phenyl | DU-145 (Prostate) | 15.42 ± 0.16 | [8][11] |
| BT20 | 3,4,5-Trimethoxy-phenyl | HT-29 (Colon) | > Standard | [10] |
| Standard (Methotrexate) | - | HepG2 (Liver) | 4.68 ± 0.17 | [8][11] |
| Standard (Methotrexate) | - | DU-145 (Prostate) | 21.96 ± 0.15 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[10][12]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, DU-145) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized 1,5-benzothiazepine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
1,5-Benzothiazepine derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]
Spectrum of Activity and SAR
These compounds have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, and fungi including Aspergillus niger and Candida albicans.[15][16] Similar to the anticancer activity, the presence of halogen atoms on the phenyl substituents is crucial for potent antimicrobial action.[15][17] Fluorinated and chlorinated derivatives, in particular, have demonstrated superior activity, with Minimum Inhibitory Concentrations (MICs) that are often comparable or even better than standard drugs like ciprofloxacin and fluconazole.[15][17] For example, a fluorinated derivative (BT6) showed an MIC of 0.4 µg/mL against multiple strains.[15]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The table below presents the MIC values for selected 1,5-benzothiazepine derivatives against representative microbial strains.
| Compound ID | Substitution | Microorganism | MIC (µg/mL) | Reference |
| BT3 | 2,4-Dichloro-phenyl | Staphylococcus aureus | 0.4 | [15] |
| BT3 | 2,4-Dichloro-phenyl | Candida albicans | 1.6 | [15] |
| BT5 | 4-Fluoro-phenyl | Escherichia coli | 0.4 | [15][17] |
| BT6 | 2,4-Difluoro-phenyl | S. aureus, P. vulgaris, A. niger | 0.4 | [15][17] |
| Standard (Ciprofloxacin) | - | E. coli, S. aureus | Standard Drug | [15] |
| Standard (Fluconazole) | - | C. albicans, A. niger | Standard Drug | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (broth with inoculum, no compound) to verify microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.
Cardiovascular Activity
The 1,5-benzothiazepine scaffold is famously associated with cardiovascular drugs, primarily due to its calcium channel-blocking properties.[1][18]
Mechanism: Calcium Channel Blockade and Vasodilation
The archetypal drug, Diltiazem, exerts its therapeutic effect by blocking L-type voltage-gated Ca2+ channels in cardiac and smooth muscle cells.[19] This inhibition reduces the influx of calcium, leading to coronary and peripheral vasodilation, a decrease in heart rate, and a reduction in myocardial contractility.[18] Newer derivatives, such as TA-3090, have been developed to be more potent and selective for vertebral and coronary arteries with weaker negative inotropic effects.[18]
Interestingly, the stereochemistry of the molecule plays a critical role in its cardiovascular profile. Derivatives with a d-cis configuration, like Diltiazem, typically exhibit potent calcium antagonist and vasodilating effects. In contrast, some l-cis isomers, such as TA-993, show weaker calcium channel blockade but possess unique activities like selective increases in limb blood flow, mediated through the autonomic nervous system, and potent antiplatelet aggregation effects.[20][21][22]
Caption: Mechanism of vasodilation by d-cis 1,5-benzothiazepine derivatives.
Experimental Protocol: Evaluation of Vasodilating Effects in Anesthetized Dogs
This protocol describes a common in vivo model to assess the hemodynamic effects of cardiovascular agents.[18][20]
-
Animal Preparation: Anesthetize mongrel dogs with a suitable agent (e.g., pentobarbital sodium). Intubate the dogs to maintain a clear airway and monitor vital signs, including arterial blood pressure and heart rate.
-
Blood Flow Measurement: Use electromagnetic or ultrasonic flow probes to measure blood flow in various arteries, such as the coronary, vertebral, and femoral arteries.[18][20]
-
Drug Administration: Administer the test compound (e.g., TA-3090) intravenously or intra-arterially at escalating doses (e.g., 0.025-0.2 mg/kg).[18]
-
Hemodynamic Monitoring: Continuously record hemodynamic parameters, including mean arterial pressure, heart rate, cardiac output, and regional blood flow, for a specified period (e.g., up to 300 minutes) after administration.[20]
-
Data Analysis: Analyze the changes in blood flow and other hemodynamic parameters from baseline for each dose. Compare the potency and duration of action to a reference compound like Diltiazem.
Neuroprotective and Central Nervous System (CNS) Activity
Beyond their cardiovascular applications, 1,5-benzothiazepine derivatives have shown significant potential in treating CNS disorders.[4][23]
Mechanism of Neuroprotection
A key mechanism of neuroprotection involves the modulation of intracellular calcium homeostasis. The derivative CGP37157 is a known inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX).[4][12] By blocking this exchanger, it prevents mitochondrial calcium overload, a critical event in excitotoxicity and neuronal cell death.[12] This action makes such compounds promising for conditions involving neuronal stress. Other derivatives have shown neuroprotective properties against mitochondrial oxidative stress and are effective at sequestering reactive oxygen species (ROS).[24] Additionally, some compounds in this class exhibit anticonvulsant activity, potentially by acting as GABA-A receptor agonists.[4][14]
Experimental Protocol: In Vitro Neuroprotection Assay
This assay evaluates a compound's ability to protect neurons from a toxic insult.[12][24]
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in an appropriate medium.
-
Pre-treatment: Incubate the cells with various concentrations of the test benzothiazepine derivative for a set period (e.g., 1 to 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent to induce cell stress. This could be an agent causing Ca2+ overload (e.g., veratridine) or oxidative stress (e.g., rotenone/oligomycin A).[12][24]
-
Co-incubation: Continue to incubate the cells with both the test compound and the toxin for 24 hours.
-
Viability Assessment: Measure cell viability using a method like the MTT assay (as described in the anticancer section) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of treated cells to that of cells exposed only to the toxin.
Conclusion and Future Perspectives
The 2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold is a remarkably versatile and pharmacologically significant structure. The extensive body of research reviewed here highlights its potential in developing novel therapeutics for a wide range of diseases, from cancer and microbial infections to cardiovascular and neurological disorders.[3][6]
The structure-activity relationship studies consistently point to the importance of specific substitutions, particularly halogens on the appended phenyl rings, for enhancing biological potency.[8][15] The profound influence of stereochemistry on the pharmacological profile—differentiating between potent calcium channel blockers and selective antiplatelet agents—opens avenues for designing drugs with highly specific modes of action.[21]
Future research should focus on synthesizing new libraries of these derivatives with greater structural diversity, guided by computational modeling and SAR insights.[10] Investigating novel biological targets and elucidating the precise molecular mechanisms will be crucial for translating the therapeutic potential of these compounds into clinical candidates. The development of derivatives with improved pharmacokinetic properties and reduced off-target effects remains a key challenge and a promising direction for the continued exploration of this privileged heterocyclic system.
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